Cyanoformamide
Overview
Description
It plays a significant role in the synthesis of nucleic acid precursors under prebiotic conditions . This compound has been tentatively detected in the interstellar medium, indicating its potential importance in the origin of life .
Synthetic Routes and Reaction Conditions:
Direct Addition of Nitrile Anion to Isocyanates: This method involves the activation of a silicon-ate complex precursor with a Lewis base, such as potassium tert-amylate, under Barbier-type conditions.
CsF-Promoted Decyanation/Oxidation Cascade: This method uses cesium fluoride as a promoter to facilitate the synthesis of cyanoformamides from N,N-disubstituted aminomalononitriles.
Industrial Production Methods:
From Cyanogen: A process involving the reaction of cyanogen with a solution containing carboxylic acids at temperatures ranging from 0°C to 80°C.
Types of Reactions:
Oxidation and Reduction: Cyanoformamide can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the cyano and formamide groups.
Common Reagents and Conditions:
Lewis Bases: Used in the activation of silicon-ate complexes for the synthesis of this compound.
Cesium Fluoride: Promoter in the decyanation/oxidation cascade.
Major Products:
β-Cyano Substituted Acrylamides: Formed under nickel-catalyzed conditions when cyanoformamides add across alkynes.
Mechanism of Action
Target of Action
Cyanoformamide, also known as carbamoyl cyanide, is a peptide-like molecule that is the cyano (CN) derivative of formamide (NH2CHO) . It is known to play a role in the synthesis of nucleic acid precursors under prebiotic conditions . Therefore, its primary targets are likely to be the molecules involved in the formation of nucleic acids.
Mode of Action
It is known that this compound could form from the reaction between cn and formamide . This suggests that this compound might interact with its targets by participating in chemical reactions that lead to the formation of nucleic acid precursors.
Biochemical Pathways
This compound is involved in the biochemical pathways leading to the synthesis of nucleic acid precursors . It is synthesized from N,N-disubstituted aminomalononitriles via a CsF-promoted decyanation/oxidation cascade . This method features a wide substrate scope and high reaction efficiency, and will facilitate corresponding this compound-based biological studies and synthetic methodology development .
Pharmacokinetics
It is known that the base hydrolysis of cyanogen, a related compound, proceeds by two reaction paths . A similar process might occur for this compound, affecting its bioavailability.
Result of Action
The result of this compound’s action is the formation of nucleic acid precursors under prebiotic conditions . This suggests that this compound could have played a role in the origin of life by contributing to the formation of essential biomolecules.
Biochemical Analysis
Biochemical Properties
Cyanoformamide is involved in various biochemical reactions, particularly in the synthesis of nucleic acid precursors. It interacts with several enzymes and proteins, facilitating the formation of peptide bonds. These interactions are essential for the synthesis of proteins, which are the building blocks of life. This compound’s role in these reactions highlights its importance in prebiotic chemistry and the early stages of life formation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific enzymes and proteins. These effects can lead to changes in cellular behavior, such as altered gene expression patterns and metabolic fluxes, which are critical for maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on cellular function, while at high doses, it can exhibit toxic or adverse effects. These threshold effects are important for determining the safe and effective use of this compound in biochemical research. Understanding the dosage effects is crucial for developing therapeutic applications and avoiding potential toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications .
Scientific Research Applications
Cyanoformamide has several applications in scientific research:
Prebiotic Chemistry: It is involved in the synthesis of nucleic acid precursors, which are essential for understanding the origin of life.
Chemical Synthesis: The compound serves as a valuable synthon in the preparation of various heterocyclic structures.
Astrochemistry: Its detection in the interstellar medium suggests its importance in the study of molecular formation in space.
Comparison with Similar Compounds
Formamide (NH₂CHO): The parent compound of cyanoformamide, known for its role in prebiotic chemistry.
Acetamide (CH₃CONH₂): Another peptide-like molecule detected in space, similar in structure but with different reactivity.
Uniqueness of this compound:
Electrophilic and Nucleophilic Sites: The unique arrangement of these sites in this compound makes it highly reactive and valuable in chemical synthesis.
Prebiotic Significance: Its role in the synthesis of nucleic acid precursors under prebiotic conditions highlights its importance in the study of the origin of life.
This compound stands out due to its unique chemical properties and significant role in both prebiotic chemistry and modern scientific research.
Properties
IUPAC Name |
carbamoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O/c3-1-2(4)5/h(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVJBLJCSLVMSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195910 | |
Record name | Cyanoformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-12-1 | |
Record name | Carbonocyanidic amide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4370-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanoformamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonocyanidic amide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyanoformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanoformamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYANOFORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C65VZ4FBV6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyanoformamide?
A1: this compound has the molecular formula C2H2N2O and a molecular weight of 70.051 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: this compound has been extensively studied using spectroscopic techniques. Its rotational spectrum has been measured and assigned, providing valuable data for astronomical searches. [, , ] Vibrational analysis has also been performed, providing insights into the molecule's structure and bonding. []
Q3: How does the crystalline environment influence the molecular parameters of this compound?
A3: Ab initio studies have investigated the effect of the crystalline environment on this compound's molecular parameters. These studies provide insights into how intermolecular interactions, particularly hydrogen bonding, influence the molecule's geometry and electronic structure. []
Q4: What are some efficient methods for synthesizing cyanoformamides?
A4: Several synthetic routes to cyanoformamides have been developed, showcasing the versatility of this chemical motif. Efficient methods include:
- From 1-acyl-1-carbamoyl oximes: These readily available precursors can be transformed into cyanoformamides using 4,5-dioxo-imidazolinium cation activation. This method, utilizing dichloroimidazolidinediones (DCIDs), exhibits high functional group compatibility and efficiency. []
- From N-arylcyanothioformamides: An oxidative system employing I2-DMSO effectively converts N-arylcyanothioformamides to the corresponding N-arylcyanoformamides. This method offers a mild approach with broad substrate scope. []
- From 2-dialkylamino-malononitriles: Cesium fluoride (CsF) promotes a decyanation/oxidation cascade in N,N-disubstituted aminomalonitriles, leading to cyanoformamides. This approach is mild, efficient, and displays a wide substrate scope. []
- From primary amines and carbon dioxide: Treating primary amines with tetramethylphenylguanidine (PhTMG) and a cyanophosphonate under a CO2 atmosphere provides cyanoformamides in excellent yields. This method proceeds efficiently with minimal by-product formation. []
- From 2-oxoaldehydes: Iodosobenzene diacetate can act as an oxidant to convert 2-oxoaldehydes into cyanoformamides. This metal-free method operates efficiently at room temperature, offering an environmentally friendly approach. []
- From trifluoropropanamides: A transition-metal-free strategy involving C-CF3 bond cleavage and nitrogenation using tert-butyl nitrite transforms trifluoropropanamides into cyanoformamides. This method provides a novel route for introducing the nitrile group. []
Q5: What types of reactions are zirconacyclocumulenes derived from 1,3-butadiynes known to undergo with acyl cyanides?
A5: Zirconacyclocumulenes, generated from the coupling of benzynezirconocenes with 1,3-butadiynes, exhibit diverse reactivity towards acyl cyanides. These reactions can lead to either indeno[2,1-b]pyrroles or []cumulenones, depending on the specific acyl cyanide derivative used and the reaction conditions. [] This highlights the versatility of these zirconacycles in organic synthesis.
Q6: Can you describe some examples of palladium-catalyzed reactions involving cyanoformamides?
A6: Palladium catalysis unlocks unique reactivity patterns for cyanoformamides. Some notable examples include:
- Intramolecular cyanoamidation: Alkynyl and alkenyl cyanoformamides undergo intramolecular cyanoamidation in the presence of palladium catalysts, affording valuable α-alkylidene lactams and oxindoles. This reaction offers a concise approach to constructing these important heterocyclic motifs. [, , , , ]
- Asymmetric cyanoamidation: Chiral phosphoramidite ligands, in conjunction with palladium catalysts, enable enantioselective cyanoamidation of alkenyl cyanoformamides. This breakthrough provides access to optically active oxindoles bearing quaternary stereocenters, essential building blocks for synthesizing complex natural products and pharmaceuticals. [, ]
Q7: What are some potential applications of cyanoformamides?
A7: Cyanoformamides hold promise in various fields due to their unique reactivity and structural features:
- Synthetic building blocks: Cyanoformamides are versatile intermediates in the synthesis of heterocycles, natural products, and pharmaceuticals. Their diverse reactivity profiles allow for the construction of complex molecular architectures. [, , , , , , , ]
- Material science: The incorporation of cyanoformamides into polymeric materials could impart desirable properties such as thermal stability, mechanical strength, and optical properties. []
- Astrochemistry: The recent detection of this compound in the interstellar medium has significant implications for prebiotic chemistry. [, ] Its presence suggests that complex organic molecules, potentially relevant to the origin of life, can form in interstellar space.
Q8: What is the significance of this compound in prebiotic chemistry?
A8: this compound (NCCONH2) is considered a prebiotically relevant molecule due to its structural similarity to peptide bonds and its potential role in the synthesis of nucleic acid precursors. [, ] Its detection in the interstellar medium suggests that such building blocks of life could have extraterrestrial origins.
Q9: Are there any known biological activities associated with cyanoformamides?
A9: While cyanoformamides have not been extensively studied for their biological activity, some derivatives have shown promising nematostatic activity. For example, N,N-dimethyl-1-cyanoformamide (DMCF) exhibited potent nematostatic activity against Meloidogyne incognita juveniles. []
Q10: What is known about the environmental fate and degradation of cyanoformamides?
A10: Research suggests that the degradation of certain carbamoyloxime pesticides, structurally related to cyanoformamides, is significantly influenced by environmental conditions. In anaerobic soils rich in ferrous ions (Fe2+), these pesticides degrade more rapidly compared to aerobic topsoils. [] This highlights the importance of considering the specific environmental conditions when assessing the fate and persistence of such compounds.
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